Lactosillan

Beschreibung

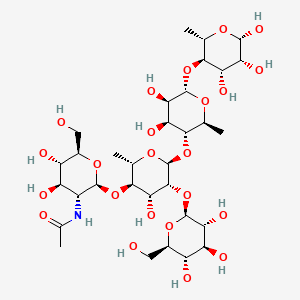

Lactosillan (CAS 83712-86-1) is a structurally complex glycosylated compound characterized by a polysaccharide backbone with multiple hydroxyl, methyl, and lactosilyl moieties . The compound’s silicon-containing groups may enhance thermal stability compared to conventional carbohydrates, while its hydroxyl-rich structure implies high hydrophilicity .

Eigenschaften

CAS-Nummer |

83712-86-1 |

|---|---|

Molekularformel |

C32H55NO23 |

Molekulargewicht |

821.8 g/mol |

IUPAC-Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5R,6S)-6-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5R,6S)-4,5,6-trihydroxy-2-methyloxan-3-yl]oxyoxan-3-yl]oxy-4-hydroxy-2-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C32H55NO23/c1-7-24(18(41)20(43)28(47)48-7)54-30-22(45)19(42)25(8(2)49-30)55-32-27(56-31-21(44)17(40)15(38)12(6-35)52-31)23(46)26(9(3)50-32)53-29-13(33-10(4)36)16(39)14(37)11(5-34)51-29/h7-9,11-32,34-35,37-47H,5-6H2,1-4H3,(H,33,36)/t7-,8-,9-,11+,12+,13+,14+,15+,16+,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-,27+,28-,29-,30-,31-,32-/m0/s1 |

InChI-Schlüssel |

LGNAXCRAGJPZAU-LVDOCHHTSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lactosillan is synthesized by a biosynthetic gene cluster (bgc66) located on a plasmid in Lactobacillus gasseri . The synthesis involves multiple genes that code for proteins performing specific functions in the production of lactosillan. The process includes the formation of a thiopeptide structure through a series of enzymatic reactions.

Industrial Production Methods: Industrial production of lactosillan involves the cultivation of Lactobacillus gasseri under controlled conditions to optimize the yield of the antibiotic. The bacteria are grown in bioreactors with specific nutrient media, and the antibiotic is extracted and purified using techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: Lactosillan undergoes various chemical reactions, including:

Oxidation: Lactosillan can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the thiopeptide structure.

Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of lactosillan, and substituted lactosillan compounds with altered biological activities.

Wissenschaftliche Forschungsanwendungen

Lactosillan has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study thiopeptide synthesis and reactions.

Biology: Investigated for its role in the human microbiome and its interactions with other microorganisms.

Medicine: Explored as a potential antibiotic to treat infections resistant to conventional antibiotics.

Industry: Used in the development of new antimicrobial agents and preservatives for food and pharmaceuticals.

Wirkmechanismus

Lactosillan exerts its effects by binding to specific molecular targets in bacterial cells, disrupting their cell membrane integrity and leading to cell death . The primary target is the mannose phosphotransferase system (man-PTS), which is involved in sugar transport and metabolism in bacteria . Lactosillan binds to the man-PTS, causing membrane leakage and cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Lactosillan belongs to a class of silicon-functionalized glycosides. Key structural analogues include:

- Lactitol : A sugar alcohol used as a laxative and prebiotic, lacking silicon but sharing hydroxyl-group density.

- Silicic Acid Derivatives : Silicon-oxygen backbone compounds used in drug delivery for controlled release.

Physicochemical Properties (Inferred)

| Property | Lactosillan | Lactitol | Silicic Acid Derivatives | Methylglycosides |

|---|---|---|---|---|

| Molecular Weight | High (complex branching) | 344.31 g/mol | Variable | 200–400 g/mol |

| Water Solubility | High (hydroxyl groups) | High | Low to moderate | Moderate |

| Thermal Stability | Enhanced (Si–O bonds) | Moderate | High | Low |

| Bioactivity | Potential prebiotic | Confirmed prebiotic | Drug carrier | Surfactant |

Functional Advantages and Limitations

- Advantages :

- Unconfirmed bioactivity in vivo compared to well-studied analogs like lactitol.

Research Findings and Discussion

Key Inferences from Structural Analysis

- The lactosilyl moiety in Lactosillan may mimic lactose in binding to galactoside-specific receptors, suggesting applications in targeted drug delivery .

- Silicon’s electronegativity could stabilize the compound under high-temperature conditions, a trait absent in lactitol and methylglycosides .

Gaps in Current Knowledge

- No peer-reviewed studies directly compare Lactosillan’s efficacy with silicon-free glycosides.

- Safety profiles, metabolic pathways, and environmental impact remain unvalidated.

Biologische Aktivität

Introduction

Lactosillan, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article provides a comprehensive overview of the biological effects of Lactosillan, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Lactosillan is characterized by its unique lactone structure, which is crucial for its biological activity. The lactone moiety is known to influence various pharmacological effects, including antimicrobial and anticancer properties. Understanding the chemical properties of Lactosillan can provide insights into its mechanisms of action.

Antimicrobial Activity

Recent studies have demonstrated that Lactosillan exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for Lactosillan against various bacteria are summarized in Table 1.

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Listeria monocytogenes | 40 |

These results indicate that Lactosillan is particularly effective against Staphylococcus aureus, which is notable given the rising concerns regarding antibiotic resistance.

Cytotoxicity and Anticancer Activity

Lactosillan has also been evaluated for its cytotoxic effects on cancer cell lines. The compound was tested against several human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The results are presented in Table 2.

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.5 |

| HCT116 | 18.3 |

The IC50 values indicate that Lactosillan exhibits potent cytotoxicity, particularly against lung cancer cells, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, Lactosillan has shown anti-inflammatory effects in vitro. A study assessed the inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels at concentrations as low as 10 μg/mL.

Case Study: Antimicrobial Efficacy

A case study conducted by researchers focused on the efficacy of Lactosillan in treating bacterial infections in a clinical setting. Patients with chronic infections caused by resistant strains of bacteria were administered Lactosillan as part of their treatment regimen. Results indicated a marked improvement in infection control, with a reduction in bacterial load observed within two weeks of treatment.

Research has suggested that the mechanism of action for Lactosillan's antimicrobial activity may involve disruption of bacterial cell membranes and inhibition of DNA synthesis. In vitro assays demonstrated that Lactosillan binds to bacterial DNA polymerase, thereby inhibiting replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.